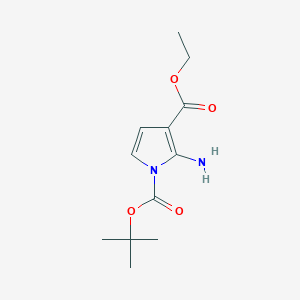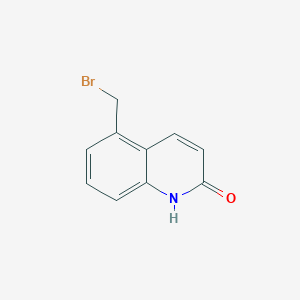
5-(Bromomethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)quinolin-2(1H)-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)quinolin-2(1H)-one typically involves the bromination of quinolin-2(1H)-one derivatives. One common method is the bromination of 5-methylquinolin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the bromination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-(azidomethyl)quinolin-2(1H)-one, while oxidation with potassium permanganate could introduce a carboxyl group at the bromomethyl position.
Applications De Recherche Scientifique
5-(Bromomethyl)quinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing various biologically active compounds, including potential anticancer and antimicrobial agents.
Chemical Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:
Covalent Modification: The bromomethyl group can form covalent bonds with nucleophilic residues in target proteins, potentially inhibiting their function.
Intercalation: The quinolinone core can intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylquinolin-2(1H)-one: Lacks the bromomethyl group, making it less reactive in substitution reactions.
5-Chloromethylquinolin-2(1H)-one: Similar reactivity but may have different biological activities due to the presence of chlorine instead of bromine.
5-(Hydroxymethyl)quinolin-2(1H)-one: More polar and may have different solubility and reactivity profiles.
Uniqueness
5-(Bromomethyl)quinolin-2(1H)-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new drugs and studying biochemical processes.
Propriétés
Numéro CAS |
103702-28-9 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
5-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,6H2,(H,12,13) |
Clé InChI |
CFJLYEFMSQAECF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC(=O)NC2=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


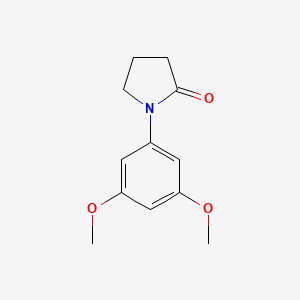
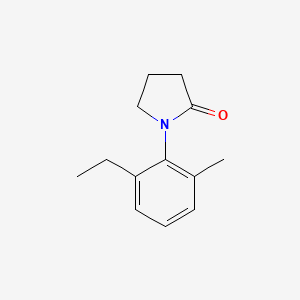

![6-Methylbenzo[b]thiophen-5-amine](/img/structure/B15337917.png)

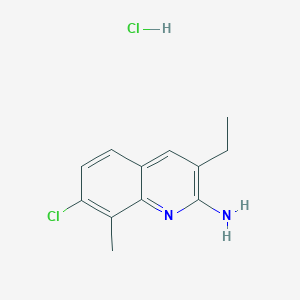
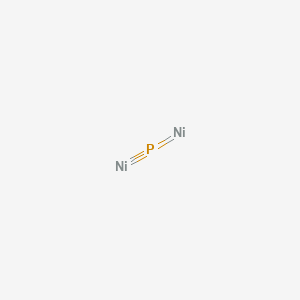
![Naphtho[2,1-d]isoxazol-3(2H)-one](/img/structure/B15337938.png)
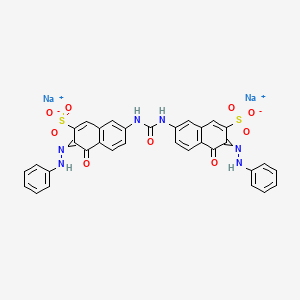
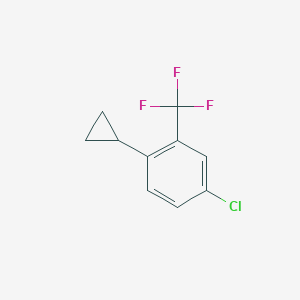
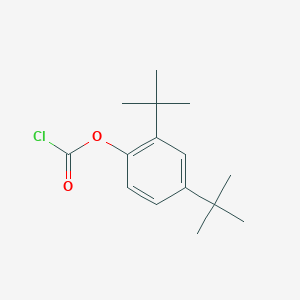
![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)

